molecular formula C12H15ClFNS B13597053 [3-(1-Benzothiophen-5-yl)-2-fluoropropyl](methyl)aminehydrochloride

[3-(1-Benzothiophen-5-yl)-2-fluoropropyl](methyl)aminehydrochloride

Cat. No.: B13597053
M. Wt: 259.77 g/mol
InChI Key: FIUMFDKGSWBDPH-UHFFFAOYSA-N
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Description

3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride: is a synthetic organic compound that belongs to the class of substituted amines. It is characterized by the presence of a benzothiophene ring, a fluorinated propyl chain, and a methylamine group. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride typically involves multiple steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through the cyclization of a suitable precursor, such as 2-bromo-1-(thiophen-2-yl)ethanone, under acidic conditions.

    Introduction of the Fluoropropyl Chain: The fluoropropyl chain can be introduced via a nucleophilic substitution reaction using a fluorinated alkyl halide, such as 2-fluoropropyl bromide, in the presence of a base like potassium carbonate.

    Attachment of the Methylamine Group: The final step involves the reaction of the intermediate with methylamine to form the desired amine compound. This can be achieved through reductive amination using a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of 3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the fluorinated propyl chain or the benzothiophene ring, potentially leading to the removal of the fluorine atom or the reduction of the aromatic ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorinated propyl chain or the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon can be employed under controlled conditions.

    Substitution: Nucleophiles like sodium azide or electrophiles like alkyl halides can be used in the presence of suitable catalysts.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: De-fluorinated propyl chain, reduced benzothiophene ring

    Substitution: Azido derivatives, alkylated products

Scientific Research Applications

Chemistry

    Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can be used as a ligand in catalytic reactions due to its unique electronic properties.

Biology

    Receptor Binding Studies: The compound can be used to study the binding affinity and selectivity of various biological receptors.

    Enzyme Inhibition: It may act as an inhibitor for specific enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: The compound’s potential biological activities make it a candidate for drug development, particularly in the areas of neurology and oncology.

    Diagnostic Imaging: Its fluorinated propyl chain can be utilized in positron emission tomography (PET) imaging.

Industry

    Material Science: The compound can be used in the development of advanced materials with specific electronic or optical properties.

    Agriculture: It may serve as a precursor for the synthesis of agrochemicals with improved efficacy and safety profiles.

Mechanism of Action

The mechanism of action of 3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The benzothiophene ring and fluorinated propyl chain contribute to its binding affinity and selectivity. The compound may modulate the activity of these targets through competitive inhibition, allosteric modulation, or covalent binding, leading to downstream effects on cellular signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1-Benzothiophen-5-yl)-2-chloropropylaminehydrochloride
  • 3-(1-Benzothiophen-5-yl)-2-bromopropylaminehydrochloride
  • 3-(1-Benzothiophen-5-yl)-2-iodopropylaminehydrochloride

Uniqueness

Compared to its analogs, 3-(1-Benzothiophen-5-yl)-2-fluoropropylaminehydrochloride exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size can enhance the compound’s metabolic stability, binding affinity, and lipophilicity. These characteristics make it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C12H15ClFNS

Molecular Weight

259.77 g/mol

IUPAC Name

3-(1-benzothiophen-5-yl)-2-fluoro-N-methylpropan-1-amine;hydrochloride

InChI

InChI=1S/C12H14FNS.ClH/c1-14-8-11(13)7-9-2-3-12-10(6-9)4-5-15-12;/h2-6,11,14H,7-8H2,1H3;1H

InChI Key

FIUMFDKGSWBDPH-UHFFFAOYSA-N

Canonical SMILES

CNCC(CC1=CC2=C(C=C1)SC=C2)F.Cl

Origin of Product

United States

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